ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Overview
Description
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a chemical compound with the CAS Number: 1795440-03-7 . It has a molecular weight of 207.23 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in the literature . One efficient method involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis
The InChI code for ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is1S/C11H13NO3/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3
. This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as an intermediate in pharmaceutical research and development. It plays a role in the synthesis of various drugs and can be a key component in creating new medicinal compounds .
Allosteric Enhancers
Benzoxazine derivatives have been identified as allosteric enhancers (AE) of agonist activity at certain receptors, such as the A1 adenosine receptor. This suggests potential applications in drug design for enhancing receptor responses .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which can be synthesized using benzoxazine compounds, have shown anti-inflammatory and analgesic activities. This indicates possible use in developing treatments for conditions associated with inflammation and pain .
Positive Allosteric Modulators
Benzoxazine compounds have been tested as positive allosteric modulators of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. This could have implications for neurological research and drug development .
Antifungal Activities
Derivatives of benzoxazine have been designed and synthesized for testing against various phytopathogenic fungi. Some compounds exhibited substantial antifungal activities, suggesting applications in agriculture for protecting crops against fungal diseases .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their antiviral and antifungal activities , suggesting potential targets could be enzymes or proteins involved in these biological processes.
Mode of Action
It’s known that benzoxazine derivatives can interact with biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the potential antiviral and antifungal activities of similar compounds , it’s plausible that this compound could affect pathways related to these biological processes.
Result of Action
Similar compounds have demonstrated antiviral and antifungal activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJPUKKWEIOABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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